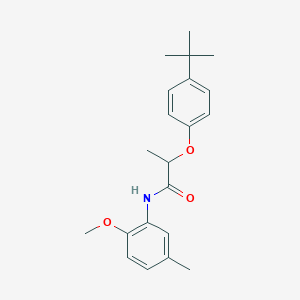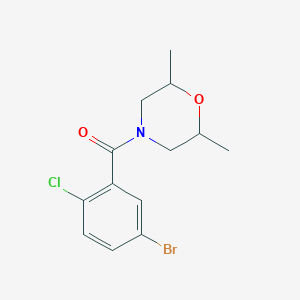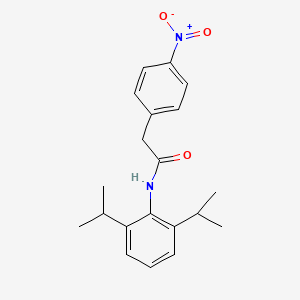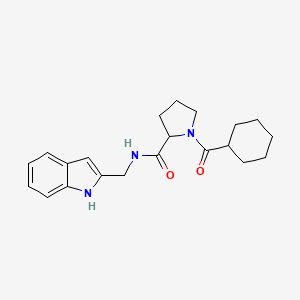![molecular formula C21H34N2O6 B4144563 1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4144563.png)
1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an ethyl group, a butyl chain, and an isopropoxyphenoxy moiety attached to a piperazine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Isopropoxyphenoxy Intermediate: This step involves the reaction of 2-isopropoxyphenol with an appropriate halogenating agent to form the isopropoxyphenoxy intermediate.
Alkylation of Piperazine: The piperazine ring is alkylated using ethyl bromide to introduce the ethyl group at the nitrogen atom.
Coupling Reaction: The isopropoxyphenoxy intermediate is then coupled with the alkylated piperazine in the presence of a suitable base to form the desired product.
Oxalate Salt Formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[4-(2-methoxyphenoxy)butyl]piperazine oxalate
- 1-ethyl-4-[4-(2-ethoxyphenoxy)butyl]piperazine oxalate
- 1-ethyl-4-[4-(2-propoxyphenoxy)butyl]piperazine oxalate
Uniqueness
1-Ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[4-(2-propan-2-yloxyphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.C2H2O4/c1-4-20-12-14-21(15-13-20)11-7-8-16-22-18-9-5-6-10-19(18)23-17(2)3;3-1(4)2(5)6/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPVEXVPUAEQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=CC=C2OC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Benzylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4144484.png)
![1-Ethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]piperazine;hydrochloride](/img/structure/B4144490.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4144493.png)
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4144500.png)

![ethyl 3-{[(benzyloxy)carbonyl]amino}benzoate](/img/structure/B4144532.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144538.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144539.png)
![3-[3-(2,4-dichloro-6-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4144541.png)
![1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid](/img/structure/B4144553.png)
![2,6-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4144566.png)

